(2-Chloroethyl)(3-chloropropyl)carbamyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloroethyl)(3-chloropropyl)carbamyl chloride is an organic compound that belongs to the class of carbamoyl chlorides. These compounds are characterized by the presence of a carbamoyl group (R₂NC(O)Cl) attached to a chlorine atom. The compound is known for its reactivity and is used in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethyl)(3-chloropropyl)carbamyl chloride typically involves the reaction of an amine with phosgene. The general reaction can be represented as follows: [ \text{R}_2\text{NH} + \text{COCl}_2 \rightarrow \text{R}_2\text{NCOCl} + \text{[R}_2\text{NH}_2]\text{Cl} ] In this reaction, the amine reacts with phosgene to form the carbamoyl chloride. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves the use of specialized equipment to handle the reactive intermediates and products.
Chemical Reactions Analysis
Types of Reactions
(2-Chloroethyl)(3-chloropropyl)carbamyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of carbamic acids.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be used, depending on the specific reaction being carried out.
Major Products Formed
The major products formed from the reactions of this compound include substituted carbamoyl chlorides, carbamic acids, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Chloroethyl)(3-chloropropyl)carbamyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of (2-Chloroethyl)(3-chloropropyl)carbamyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The compound can interact with molecular targets such as enzymes and proteins, affecting their function and activity. The specific pathways involved depend on the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Dimethylcarbamoyl Chloride: Similar in structure but with different substituents.
Ethylcarbamoyl Chloride: Another carbamoyl chloride with ethyl groups.
Phenylcarbamoyl Chloride: Contains a phenyl group instead of alkyl groups.
Uniqueness
(2-Chloroethyl)(3-chloropropyl)carbamyl chloride is unique due to the presence of both 2-chloroethyl and 3-chloropropyl groups, which confer specific reactivity and properties. This makes it suitable for specialized applications in various fields of research and industry.
Properties
CAS No. |
62899-73-4 |
---|---|
Molecular Formula |
C6H10Cl3NO |
Molecular Weight |
218.5 g/mol |
IUPAC Name |
N-(2-chloroethyl)-N-(3-chloropropyl)carbamoyl chloride |
InChI |
InChI=1S/C6H10Cl3NO/c7-2-1-4-10(5-3-8)6(9)11/h1-5H2 |
InChI Key |
UQTFWLOMYPJQKT-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CCCl)C(=O)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.